molecular formula C7H6N4O3 B4972418 N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 18378-30-8

N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B4972418
CAS No.: 18378-30-8
M. Wt: 194.15 g/mol
InChI Key: XWKCLHMIQVWXPI-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound belonging to the benzoxadiazole family. This compound is known for its unique structural features, which include a benzoxadiazole ring substituted with a nitro group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of a benzoxadiazole precursor followed by methylation. One common method includes the nitration of 2,1,3-benzoxadiazole using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then subjected to methylation using methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to sigma receptors, influencing their activity and modulating neurological processes. The nitro group plays a crucial role in its electron-withdrawing properties, which affect its interaction with other molecules and its fluorescence characteristics .

Properties

IUPAC Name

N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKCLHMIQVWXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259270
Record name N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-30-8
Record name N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18378-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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